m-PEG5-succinimidyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

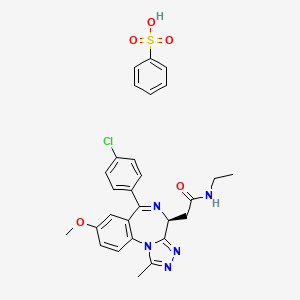

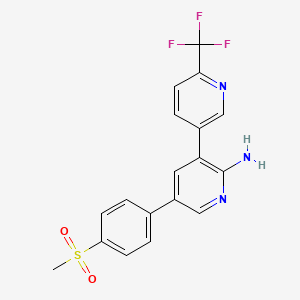

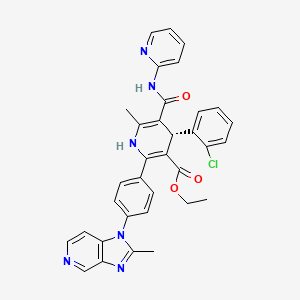

M-PEG5-succinimidyl carbonate is a PEG linker . It is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an attached succinimidyl carbonate group .

Synthesis Analysis

The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . Different kinds of PEG reagents may be available by custom synthesis .Molecular Structure Analysis

The chemical formula of m-PEG5-succinimidyl carbonate is C16H27NO10 . Its molecular weight is 393.39 .Chemical Reactions Analysis

M-PEG5-succinimidyl carbonate is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Scientific Research Applications

Amine PEGylation

m-PEG5-succinimidyl carbonate is used in the process of Amine PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Bio-conjugation

m-PEG5-succinimidyl carbonate is a non-cleavable linker for bio-conjugation . Bio-conjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

Drug Delivery

m-PEG5-succinimidyl carbonate has been widely used in the development of bioconjugates for targeted drug delivery . The unique chemical properties of m-PEG5-succinimidyl carbonate enable the formation of stable amide bonds between the PEG chain and the primary amine groups of the targeting molecule .

Imaging Applications

m-PEG5-succinimidyl carbonate is also used in imaging applications . The PEGylation process enhances the imaging agent’s solubility and stability, and reduces its immunogenicity, which makes it ideal for imaging applications .

Protein PEGylation

m-PEG5-succinimidyl carbonate is used in Protein PEGylation . This process involves the covalent attachment of PEG to proteins, which can significantly improve the protein’s stability and solubility, and reduce its immunogenicity .

Nanoparticle PEGylation

m-PEG5-succinimidyl carbonate is used in the PEGylation of nanoparticles . This process can enhance the stability and biocompatibility of nanoparticles, making them suitable for various biomedical applications .

Mechanism of Action

Target of Action

m-PEG5-succinimidyl carbonate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The primary targets of this compound are the amine groups present on proteins or other biologics .

Mode of Action

The succinimidyl carbonate group in m-PEG5-succinimidyl carbonate is a good leaving group and commonly reacts with amine nucleophiles . This reaction forms a covalent bond between the compound and the target protein, allowing the attached drug or molecule to exert its effect.

Biochemical Pathways

In the context of PROTACs, m-PEG5-succinimidyl carbonate serves as a linker between two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This arrangement allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of m-PEG5-succinimidyl carbonate are largely determined by the properties of the attached drug or molecule. The use of a peg linker can improve the solubility and stability of the compound, potentially enhancing its bioavailability .

Result of Action

The result of the action of m-PEG5-succinimidyl carbonate depends on the attached drug or molecule. In the case of ADCs, the action of the compound leads to the delivery and release of the drug at the target site, resulting in a therapeutic effect . For PROTACs, the action results in the degradation of the target protein .

Action Environment

The action of m-PEG5-succinimidyl carbonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the succinimidyl carbonate group . Additionally, the presence of other reactive groups can influence the selectivity of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGTCCMJKPNRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG5-succinimidyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)